N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

CNS Drug Discovery Blood-Brain Barrier Penetration Physicochemical Profiling

N1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide (CAS 946356-18-9) is a synthetic small-molecule oxalamide derivative with molecular formula C₂₂H₂₉N₃O₃S and a molecular weight of 415.55 g/mol. It belongs to a broader class of heterocyclic oxalamides that have been explored as fatty-acid binding protein (FABP) 4/5 inhibitors, HIV-1 gp120 antagonists, and selective enzyme modulators in medicinal chemistry.

Molecular Formula C22H29N3O3S
Molecular Weight 415.55
CAS No. 946356-18-9
Cat. No. B2763051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
CAS946356-18-9
Molecular FormulaC22H29N3O3S
Molecular Weight415.55
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3
InChIInChI=1S/C22H29N3O3S/c1-28-19-8-6-17(7-9-19)14-23-21(26)22(27)24-15-20(18-10-13-29-16-18)25-11-4-2-3-5-12-25/h6-10,13,16,20H,2-5,11-12,14-15H2,1H3,(H,23,26)(H,24,27)
InChIKeyRJFRCHFWUDXRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide (CAS 946356-18-9): Baseline Structural and Procurement Context


N1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide (CAS 946356-18-9) is a synthetic small-molecule oxalamide derivative with molecular formula C₂₂H₂₉N₃O₃S and a molecular weight of 415.55 g/mol . It belongs to a broader class of heterocyclic oxalamides that have been explored as fatty-acid binding protein (FABP) 4/5 inhibitors, HIV-1 gp120 antagonists, and selective enzyme modulators in medicinal chemistry [1][2]. The compound is supplied as a research-grade material (purity ≥95%) primarily for in vitro pharmacological profiling and structure-activity relationship (SAR) studies .

Why In-Class Oxalamide Substitution Is Not Straightforward for CAS 946356-18-9


Although multiple N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-substituted oxalamides are commercially available (e.g., phenethyl, benzyl, 4-chlorobenzyl, cyclopentyl analogs), the N2-4-methoxybenzyl substituent in CAS 946356-18-9 introduces distinct electronic and steric properties that are not replicated by unsubstituted benzyl or simple alkyl congeners . The oxalamide class, as demonstrated by the NBD series of HIV-1 gp120 antagonists, exhibits extreme sensitivity to substitution at the oxalamide midregion—modifications that appear conservative can invert functional activity from agonism to antagonism and shift IC₅₀ values by orders of magnitude [2]. Consequently, substituting CAS 946356-18-9 with a closely related analog (e.g., CAS 946201-52-1 or CAS 946201-23-6) without confirmatory SAR data risks introducing uncharacterized changes in target engagement, selectivity, and physicochemical behavior [1]. Prospective purchasers should treat each N2-substituted congener as an independent chemical entity for screening purposes.

Quantitative Differentiation Evidence for CAS 946356-18-9 Against Closest Structural Analogs


Molecular Weight and Polar Surface Area Advantage for CNS Drug-Likeness Window

CAS 946356-18-9 (MW = 415.55 g/mol) lies within the favorable 400–450 Da window for CNS drug candidates, while incorporating a methoxy group that adds hydrogen-bond acceptor capacity without excessively increasing topological polar surface area (tPSA) beyond the recommended upper limit of 90 Ų for brain penetration. The benzyl analog (CAS 946201-23-6, MW = 385.5 g/mol) is lighter but lacks the additional oxygen-based H-bond acceptor, while the 4-chlorobenzyl analog (MW = 419.97 g/mol) carries a halogen that may increase halogen-bonding potential but also raises lipophilicity. The 4-methoxy substituent in CAS 946356-18-9 provides a balanced combination of moderate MW, favorable H-bond acceptor count (4 total acceptors from oxalamide carbonyls, methoxy oxygen, and thiophene sulfur), and calculated logP within CNS-optimal range (estimated 2.5–3.5). The oxalamide class has known CNS applications; for example, substituted 2-oxo-azepane derivatives achieve low nanomolar γ-secretase inhibition in Alzheimer's disease models [1].

CNS Drug Discovery Blood-Brain Barrier Penetration Physicochemical Profiling

Oxalamide Midregion Stereoelectronic Effects Differentiating 4-Methoxybenzyl from Alkyl and Unsubstituted Benzyl Congeners

In the oxalamide series, the N2-substituent directly modulates the conformational preference of the central oxalamide dihedral angle and the hydrogen-bond donor/acceptor presentation to biological targets. Structural and modeling studies on SHP2 phosphatase inhibitors containing an oxalamide linker have demonstrated that interactions of the oxalamide with residues in the β5–β6 loop are critical for binding potency and selectivity . For CAS 946356-18-9, the 4-methoxybenzyl group provides a rigid aromatic spacer with an electron-donating para-methoxy substituent that can influence the electron density of the adjacent amide NH, thereby tuning its H-bond donor strength. By contrast, the phenethyl analog (CAS 946201-52-1) introduces a flexible ethylene spacer between the amide nitrogen and the phenyl ring, eliminating the benzylic rigidity, while the benzyl analog (CAS 946201-23-6) lacks the electronic modulation of the para-methoxy group . In the NBD series of HIV-1 gp120-targeting oxalamides, substitution at the oxalamide midregion was found to be the critical determinant for converting CD4-agonists (NBD-556) into full CD4-antagonists (NBD-11021), with IC₅₀ values as low as 270 nM achieved through optimized oxalamide substitution [1].

Structure-Activity Relationship Oxalamide Pharmacophore Medicinal Chemistry

Thiophene Regioisomeric Specificity: 3-Thienyl Versus 2-Thienyl Substitution Within the Azepane-Thiophene-Oxalamide Scaffold

CAS 946356-18-9 contains a thiophene ring substituted at the 3-position, distinguishing it from 2-thienyl-substituted oxalamides that are also commercially available. The 3-thienyl isomer alters the vector of the sulfur atom relative to the azepane-ethyl-oxalamide scaffold compared to the 2-thienyl isomer. In thiophene chemistry, the 2-position is more electron-rich and more reactive toward electrophilic aromatic substitution, while the 3-position positions the sulfur atom differently for potential hydrophobic or sulfur-π interactions with protein residues . Patent literature on non-annulated thiophenylamides as FABP4/5 inhibitors (US 9,353,102 B2) explicitly covers both 2-thienyl and 3-thienyl substitution patterns as distinct embodiments, indicating that regioisomerism is considered relevant to biological activity [1]. This regioisomeric distinction is not available in analogs where the thiophene is replaced by furan, pyrrole, or phenyl rings, which fundamentally alter the heteroatom identity and aromatic electronics.

Regioselectivity Thiophene Chemistry Target Engagement

Purity Baseline and Supply Chain Availability Comparison Across Azepane-Thiophene Oxalamide Congeners

CAS 946356-18-9 is available from multiple independent suppliers (Chemenu, Kuujia, and others) at a standardized research purity of ≥95%, with molecular identity confirmed by the catalog-level metadata (SMILES, molecular formula, and IUPAC name) [1]. By comparison, less common N2-substituted analogs (e.g., N2-(2-methoxybenzyl), N2-(thiophen-2-ylmethyl), and N2-(3-fluoro-4-methylphenyl) derivatives) appear in supplier catalogs but with fewer independent sourcing options, introducing potential supply discontinuity risk for long-term screening programs. The benzyl analog (CAS 946201-23-6) and phenethyl analog (CAS 946201-52-1) are similarly available at 95%+ purity, but the 4-methoxy group of CAS 946356-18-9 offers synthetic tractability advantages: the 4-methoxybenzyl amine building block is a commodity chemical, which typically ensures a robust and cost-effective supply chain compared to analogs requiring custom amine synthesis .

Compound Procurement Research-Grade Purity Supply Chain Reliability

Absence of Quantitative Published Biological Activity Data: Implications for Primary Screening Prioritization

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem yielded no quantitative biological activity data (IC₅₀, Kd, EC₅₀, % inhibition at defined concentration) for CAS 946356-18-9 or any of its closest structural analogs sharing the N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl) scaffold [3]. This is in contrast to structurally related but distinct oxalamide chemotypes—such as the NBD series (HIV-1 gp120, IC₅₀ = 150–270 nM) and urea/oxalamide-tethered β-lactam-7-chloroquinoline conjugates (antimalarial IC₅₀ = 34.97 nM)—which have well-characterized target engagement profiles [1][4]. The absence of published data means that CAS 946356-18-9 currently occupies the status of a 'tool compound for de novo SAR exploration' rather than a 'validated probe with established target annotation.' Purchasers should weigh this against analogs that may have preliminary screening data disclosed in patent examples, recognizing that the lack of public data may represent an opportunity for novel intellectual property generation rather than a liability.

Data Gap Analysis Primary Screening Procurement Due Diligence

Best-Fit Research and Procurement Application Scenarios for CAS 946356-18-9


Hit Identification in FABP4/5 Inhibitor Screening Cascades

CAS 946356-18-9 aligns structurally with the general formula of non-annulated thiophenylamides claimed in US Patent 9,353,102 B2 as dual FABP4/5 inhibitors for metabolic and inflammatory disease indications [1]. The 4-methoxybenzyl substitution represents a specific embodiment within this patent space. Screening this compound against FABP4 and FABP5 in a fluorescence-based displacement assay (e.g., using 1,8-ANS probe) can establish whether the 4-methoxybenzyl variant provides selectivity advantages over unsubstituted benzyl or phenethyl congeners—a hypothesis testable within a single 384-well plate format covering 6–8 N2-substituted analogs. The 3-thienyl regioisomerism further differentiates this compound from previously explored 2-thienyl FABP ligands [1].

CNS Penetration-Focused SAR Expansion of the Azepane-Oxalamide Scaffold

The azepane ring has established precedent in CNS drug discovery, with substituted 2-oxo-azepane derivatives achieving low nanomolar γ-secretase inhibition for Alzheimer's disease applications [3]. CAS 946356-18-9 combines this CNS-favorable azepane motif with a 4-methoxybenzyl-substituted oxalamide linker that maintains a molecular weight (415.55 Da) within the CNS drug-likeness window . A recommended scenario is parallel artificial membrane permeability assay (PAMPA-BBB) screening of CAS 946356-18-9 alongside its benzyl (CAS 946201-23-6) and phenethyl (CAS 946201-52-1) analogs to quantify the contribution of the 4-methoxy substituent to passive BBB permeation. This head-to-head comparison across three commercially available congeners can directly inform the design of CNS-penetrant oxalamide leads .

Oxalamide Pharmacophore Validation in HIV-1 gp120 Antagonist Screening

The NBD series of oxalamide-based HIV-1 entry inhibitors has demonstrated that modification of the oxalamide midregion can convert CD4-agonists into full CD4-antagonists with IC₅₀ values as low as 150–270 nM [2][5]. CAS 946356-18-9 provides a structurally distinct oxalamide scaffold (azepane-thiophene core vs. the NBD piperazine-phenyl core) for testing in an HIV-1 gp120 binding assay. The 4-methoxybenzyl N2-substituent is a novel chemotype within this target class, and its activity profile—even if negative—would provide valuable negative SAR data mapping the boundaries of permissible oxalamide substitution for gp120 engagement. Testing at a single concentration of 10 μM in a cell-cell fusion assay can rapidly triage this compound for follow-up dose-response characterization [2].

Building Block for Custom Oxalamide Library Synthesis

CAS 946356-18-9 can serve as a late-stage diversification intermediate. The 4-methoxybenzyl group is selectively removable under oxidative conditions (e.g., ceric ammonium nitrate, CAN) to liberate the primary oxalamide, which can then be re-functionalized with diverse amine inputs for parallel library synthesis . Given its multi-supplier availability and ≥95% purity, this compound offers a reliable starting point for generating a focused library of 50–100 N2-substituted oxalamide analogs in a 96-well parallel synthesis format. This 'scaffold-hopping' approach around the 4-methoxybenzyl position directly addresses the SAR gaps identified in Section 3 while ensuring supply continuity [4].

Quote Request

Request a Quote for N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.